molecular formula C17H17ClFN3O2 B2651647 (2-Chloro-6-fluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034474-77-4

(2-Chloro-6-fluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2651647
CAS RN: 2034474-77-4
M. Wt: 349.79
InChI Key: MWSDTXRPIVQWBU-UHFFFAOYSA-N
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Description

The compound (2-Chloro-6-fluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that possesses diverse applications in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Formulation Development for Increased Bioavailability

A study focused on developing a formulation for a compound similar in structure, aimed at treating arrhythmia, highlights the challenges of increasing bioavailability for poorly water-soluble compounds. The research developed a precipitation-resistant solution to achieve higher plasma concentrations, which is crucial for early toxicology and clinical studies. This approach could be applicable to our compound of interest, given its likely solubility challenges (Burton et al., 2012).

Exploring Structural and Electronic Properties

A study on thiopyrimidine derivatives, which share the pyrimidine core with our compound, explored structural parameters and nonlinear optical (NLO) properties. This research provides insights into the electronic and optical behavior of pyrimidine-based molecules, which could be relevant for designing new materials with specific electronic or optical properties (Hussain et al., 2020).

Potential in Neuropathic Pain Management

Research on a compound structurally related to our compound of interest demonstrated a curative-like action on allodynia in rats with spinal cord injury. This suggests potential applications in managing neuropathic pain, indicating that modifications of the pyrimidine and pyrrolidine moieties could lead to effective treatments for chronic pain conditions (Colpaert et al., 2004).

Crystal Structure Analysis for Drug Design

A study on the crystal and molecular structure of a compound with a similar core structure highlights the importance of crystallography in drug design. Understanding the molecular conformation and intermolecular interactions can guide the optimization of drug candidates for better efficacy and reduced side effects (Lakshminarayana et al., 2009).

Imaging Agent Development for Neurodegenerative Disorders

Another study synthesized and evaluated fluorine-substituted pyrimidines for their affinity and selectivity towards peripheral benzodiazepine receptors, aimed at developing imaging agents for neurodegenerative disorders. This demonstrates the potential of fluorine-substituted pyrimidines in biomedical imaging, which could be relevant for the compound (Fookes et al., 2008).

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c1-10-8-11(2)21-17(20-10)24-12-6-7-22(9-12)16(23)15-13(18)4-3-5-14(15)19/h3-5,8,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSDTXRPIVQWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

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